molecular formula C8H15NO2 B2434896 Methyl 2-methylpiperidine-2-carboxylate CAS No. 89115-93-5

Methyl 2-methylpiperidine-2-carboxylate

Cat. No.: B2434896
CAS No.: 89115-93-5
M. Wt: 157.213
InChI Key: ZAPUGMTZFAFQMT-QMMMGPOBSA-N
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Description

Methyl 2-methylpiperidine-2-carboxylate is an organic compound with the molecular formula C8H15NO2. It is a pale-yellow to yellow-brown liquid that is used in various chemical and pharmaceutical applications. The compound is known for its role as an intermediate in the synthesis of more complex molecules and its utility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylpiperidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpiperidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

    Reactants: 2-methylpiperidine and methyl chloroformate.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Solvent: An organic solvent like dichloromethane or toluene is often used.

    Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

The reaction yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylpiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-methylpiperidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-methylpiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11-2)5-3-4-6-9-8/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPUGMTZFAFQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527630
Record name Methyl 2-methylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89115-93-5
Record name Methyl 2-methylpiperidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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